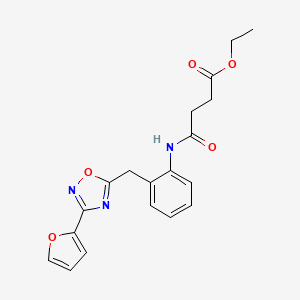

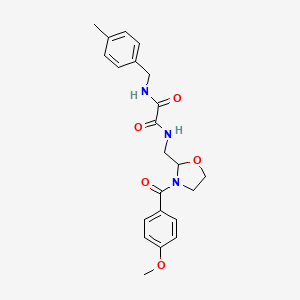

N1-((3-(4-methoxybenzoyl)oxazolidin-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N1-((3-(4-methoxybenzoyl)oxazolidin-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide, also known as MO-1, is a synthetic compound that has gained attention in the scientific community due to its potential applications in medical research.

Aplicaciones Científicas De Investigación

Antimicrobial Properties

N1-((3-(4-methoxybenzoyl)oxazolidin-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide and its derivatives have demonstrated significant antimicrobial properties. For instance, Desai et al. (2013) synthesized a series of compounds related to N1-((3-(4-methoxybenzoyl)oxazolidin-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide that showed in vitro antibacterial activity against various Gram-positive and Gram-negative bacteria, as well as antifungal properties against strains like Candida albicans and Aspergillus. These findings suggest potential applications in treating microbial diseases, particularly bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).

Synthesis of Functionalized Oxazolidinones

The compound's synthesis process and modifications have been explored for developing functionalized oxazolidinones. Park et al. (2003) conducted research on the stereoselective synthesis of oxazolidinones from chiral aziridines, which provides insights into the compound's synthesis and potential modifications for various applications (Park et al., 2003).

Aldose Reductase Inhibitors for Diabetic Complications

The compound and its derivatives have been evaluated for their role as aldose reductase inhibitors, which can be significant in treating diabetic complications. A study by Ali et al. (2012) synthesized iminothiazolidin-4-one acetate derivatives and found some to exhibit high inhibitory potency against aldose reductase, an enzyme involved in diabetic complications. This points towards potential therapeutic applications in diabetes management (Ali et al., 2012).

Antitumor and Anticancer Applications

Research has also explored the compound's applications in antitumor and anticancer treatments. Kawakami et al. (1998) synthesized rhodacyanine dyes with a 4-oxothiazolidine moiety, highlighting the potential of such compounds in tumor inhibition and treatment. These findings open up possibilities for the compound's use in developing novel antitumor agents (Kawakami et al., 1998).

Photodynamic Therapy for Cancer Treatment

Pişkin et al. (2020) synthesized new derivatives involving the compound that demonstrated properties useful for photodynamic therapy, a technique used in cancer treatment. The study highlights the compound's potential role in developing Type II photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Improved Safety Profile in Antibacterial Agents

Gordeev and Yuan (2014) described a novel oxazolidinone agent with high activity against Gram-positive pathogens and a reduced potential for adverse effects like myelosuppression and monoamine oxidase inhibition. This research emphasizes the compound's utility in developing safer antibacterial agents (Gordeev & Yuan, 2014).

Propiedades

IUPAC Name |

N-[[3-(4-methoxybenzoyl)-1,3-oxazolidin-2-yl]methyl]-N'-[(4-methylphenyl)methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O5/c1-15-3-5-16(6-4-15)13-23-20(26)21(27)24-14-19-25(11-12-30-19)22(28)17-7-9-18(29-2)10-8-17/h3-10,19H,11-14H2,1-2H3,(H,23,26)(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYVPMVYBGPGRJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)C(=O)NCC2N(CCO2)C(=O)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-methoxyphenyl)benzamide](/img/structure/B2981978.png)

![7-chloro-3-((3,4-dimethylphenyl)sulfonyl)-N-(3-ethoxypropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2981982.png)

![2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(pyridin-3-yl)acetamide](/img/structure/B2981986.png)